2-Bromo-4-(4-carboethoxyphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Probe in Organic Chemistry
The study by Reynaud et al. (2011) investigated the rearrangement of a brominated butenylbenzene compound under various conditions, serving as a mechanistic probe to distinguish between radical and carbanion intermediates. This research illustrates how structurally similar compounds can be utilized to understand reaction mechanisms in organic synthesis, potentially applicable to 2-Bromo-4-(4-carboethoxyphenyl)-1-butene for studying its behavior under different chemical reactions (Reynaud et al., 2011).
Building Block in Organic Synthesis
Westerlund et al. (2001) explored the use of 1-Bromo-3-buten-2-one as a building block in organic synthesis, highlighting the versatility of brominated butene derivatives in forming a variety of organic compounds. This suggests that this compound could similarly serve as a precursor for synthesizing complex molecules, given its reactive bromine and vinyl group (Westerlund et al., 2001).
Investigating Surface Chemistry
Lee and Zaera (2005) studied the thermal chemistry of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces. Their work provides insight into how such compounds interact with metal surfaces, which could be relevant for catalysis or surface-modification studies involving similar brominated compounds (Lee & Zaera, 2005).
Synthesis of Fluorescent Compounds
Zuo-qi (2015) synthesized a brominated benzene derivative exhibiting aggregation-induced emission (AIE) characteristics. This research indicates the potential of brominated compounds, like this compound, in the development of new fluorescent materials for applications in sensing, imaging, or organic electronics (Zuo-qi, 2015).
Properties
IUPAC Name |
ethyl 4-(3-bromobut-3-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWCHNSFKSQJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641160 |
Source
|
Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-91-1 |
Source
|
Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.